molecular formula C5H11Cl2N B594525 (R)-2-(Chloromethyl)pyrrolidine hydrochloride CAS No. 1260595-52-5

(R)-2-(Chloromethyl)pyrrolidine hydrochloride

Cat. No.: B594525
CAS No.: 1260595-52-5
M. Wt: 156.05
InChI Key: VUPPBVWIHXLFSE-NUBCRITNSA-N
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Description

®-2-(Chloromethyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a chloromethyl group at the second position of the pyrrolidine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Chloromethyl)pyrrolidine hydrochloride typically involves the chloromethylation of pyrrolidine. One common method includes the reaction of pyrrolidine with formaldehyde and hydrochloric acid, followed by the addition of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of ®-2-(Chloromethyl)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

®-2-(Chloromethyl)pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of chiral ligands, catalysts, and other complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-(Chloromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

  • ®-3-(Chloromethyl)pyrrolidine hydrochloride
  • (S)-2-(Chloromethyl)pyrrolidine hydrochloride
  • N-Methylpyrrolidine

Comparison: ®-2-(Chloromethyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the position of the chloromethyl group This configuration imparts distinct reactivity and selectivity in chemical reactions compared to its isomers and other pyrrolidine derivatives

Properties

IUPAC Name

(2R)-2-(chloromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPBVWIHXLFSE-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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